5-Isopropyl-3-methylpyrazin-2-ol
Description
5-Isopropyl-3-methylpyrazin-2-ol is a pyrazine derivative characterized by a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 3, and an isopropyl (-CH(CH₃)₂) group at position 5. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-9-8(11)6(3)10-7/h4-5H,1-3H3,(H,9,11) |
InChI Key |
XHTBPHVFIGOUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CNC1=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyrazine with isopropyl and methyl substituents in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 5-Isopropyl-3-methylpyrazin-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while reduction can produce pyrazinamines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Isopropyl-3-methylpyrazin-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine ()
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 180.25 g/mol
- Substituents : Methoxy (-OCH₃) at position 2, methyl (-CH₃) at 3, and iso-butyl (-CH₂CH(CH₃)₂) at 5.
- Key Properties :
- Comparison: The methoxy group in this analog increases lipophilicity compared to the hydroxyl group in the target compound. The iso-butyl substituent (vs.
2-Methoxy-3-(1-methylpropyl)pyrazine ()
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 180.25 g/mol
- Substituents : Methoxy (-OCH₃) at position 2, sec-butyl (-CH(CH₂CH₃)) at 3.
- Key Properties: Application: Listed as an artificial flavoring agent (FEMA No. 3433) .
- Methoxy groups enhance volatility, making this compound suitable for aroma applications, whereas the hydroxyl group in the target compound may limit volatility but improve solubility.
Structural and Functional Group Analysis
Hydroxyl vs. Methoxy Groups
- 5-Isopropyl-3-methylpyrazin-2-ol :
- The hydroxyl group increases hydrogen bonding and aqueous solubility (estimated log10ws > 2.5 ) compared to methoxy analogs.
- Lower logP (estimated ~1.5) due to higher polarity.
- Methoxy Analogs :
Substituent Position and Bulk
- Position 5 (Isopropyl vs.
- Position 3 (Methyl vs. Sec-butyl) :
Data Table: Comparative Properties
Research Implications
- Pharmaceutical Potential: The hydroxyl group in 5-Isopropyl-3-methylpyrazin-2-ol may enhance binding to biological targets via hydrogen bonding, suggesting utility in drug design.
- Flavor/Fragrance Limitations: Lower volatility compared to methoxy analogs may restrict its use in aroma applications but could be advantageous in non-volatile formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
